

Prothipendyl-d6 hydrochloride molecular weight and formula

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Compound of Interest

Compound Name: Prothipendyl-d6 Hydrochloride

Cat. No.: B12430011

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In-Depth Technical Guide to Prothipendyl-d6 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Prothipendyl-d6 hydrochloride**, a deuterated analogue of the azaphenothiazine antipsychotic, Prothipendyl. This document details its physicochemical properties, the established mechanism of action of its non-deuterated counterpart, and relevant experimental protocols where this stable isotope-labeled standard is utilized.

Chemical and Physical Properties

Prothipendyl-d6 hydrochloride is primarily used as an internal standard in quantitative analytical studies, such as mass spectrometry, to ensure the accuracy and precision of Prothipendyl measurement in biological matrices.^[1] Its properties are summarized below.

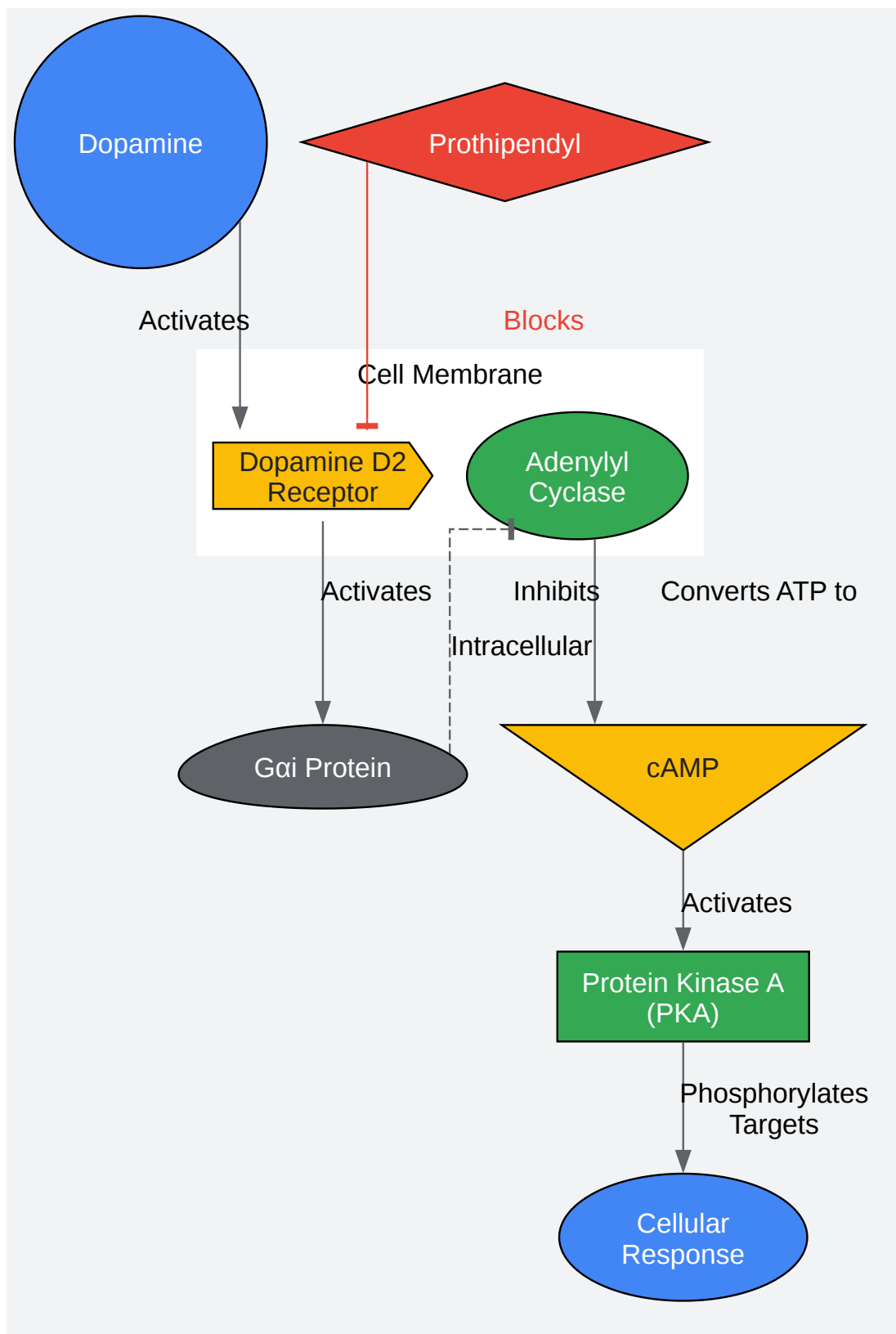
Property	Value	References
Chemical Name	N,N-(Dimethyl-d6)-10H-pyrido[3,2-b][2,3]benzothiazine-10-propanamine Hydrochloride	[4]
CAS Number	1346604-67-8	[3]
Molecular Formula	C ₁₆ H ₁₃ D ₆ N ₃ S · HCl	
Molecular Weight	327.91 g/mol	
Appearance	Crystalline solid	
Storage	2-8°C Refrigerator	
Application	Labeled internal standard for quantification of Prothipendyl	

Mechanism of Action & Signaling Pathways

The pharmacological activity of **Prothipendyl-d6 hydrochloride** is identical to that of Prothipendyl. Prothipendyl is a first-generation (typical) antipsychotic that exerts its effects primarily through the antagonism of dopamine D2 and histamine H1 receptors. It also possesses moderate anticholinergic properties.

Dopamine D2 Receptor Antagonism

Prothipendyl's antipsychotic effects are attributed to its ability to block dopamine D2 receptors in the mesolimbic pathway of the brain. D2 receptors are G-protein coupled receptors (GPCRs) linked to the G_{ai} subunit. Activation of this receptor by dopamine normally inhibits adenylyl cyclase, reducing intracellular levels of cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activity. By blocking this receptor, Prothipendyl prevents this inhibition, leading to a modulation of dopaminergic signaling.

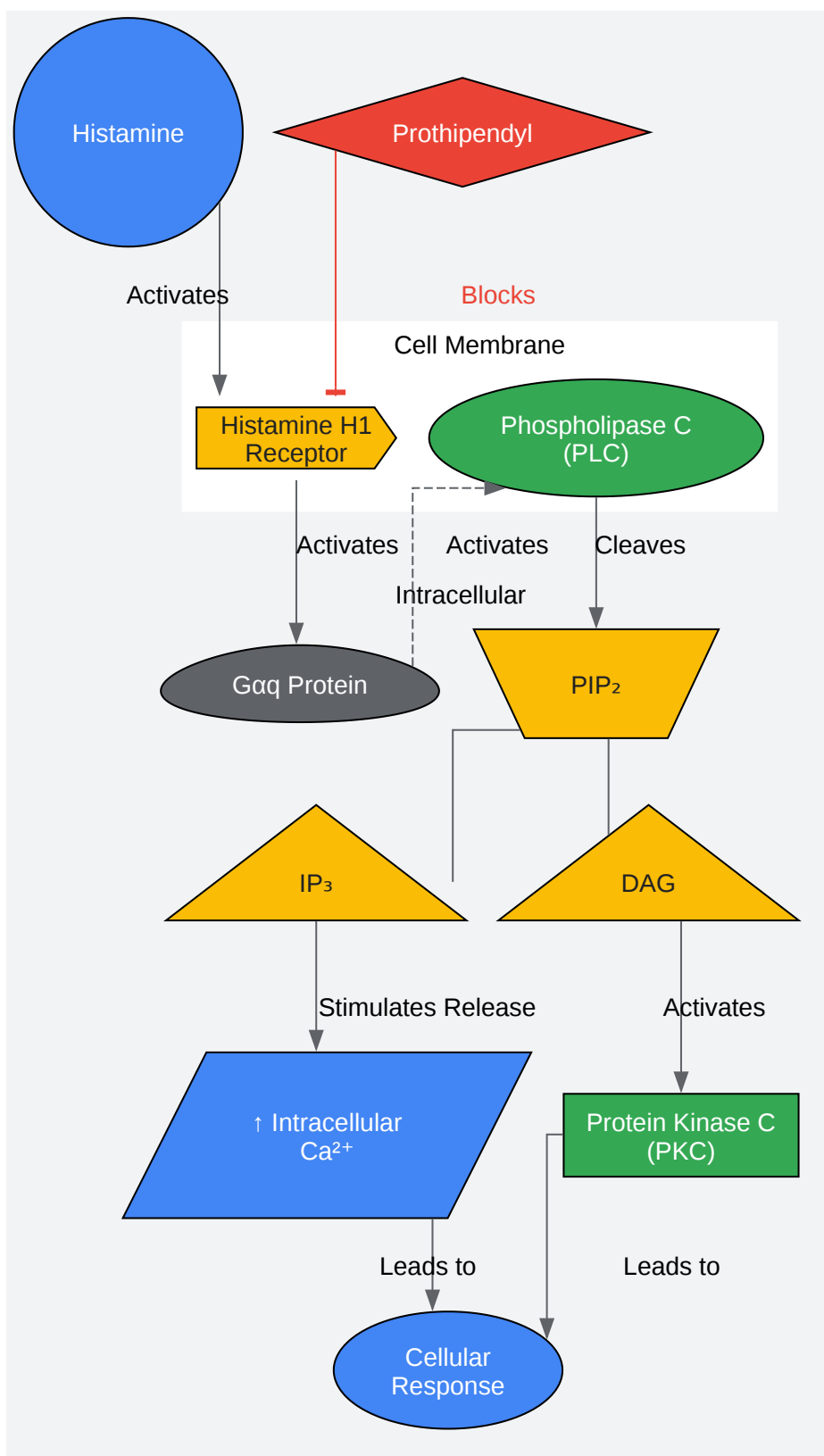


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Dopamine D2 Receptor Antagonism by Prothipendyl.

Histamine H1 Receptor Antagonism

Prothipendyl is a potent antagonist of the histamine H1 receptor, which accounts for its sedative properties. The H1 receptor is a GPCR coupled to a $G\alpha_q$ protein. When activated by histamine, it stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP_2) into inositol trisphosphate (IP_3) and diacylglycerol (DAG). This cascade leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), resulting in various cellular responses. Prothipendyl blocks the H1 receptor, preventing this signaling pathway from being initiated.



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Histamine H1 Receptor Antagonism by Prothipendyl.

Experimental Protocols

The primary application of **Prothipendyl-d6 hydrochloride** is as an internal standard for the accurate quantification of Prothipendyl in complex matrices. Below is a representative protocol for the analysis of Prothipendyl in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Prothipendyl in Human Serum using LC-MS/MS

1. Objective: To determine the concentration of Prothipendyl in human serum samples using a validated LC-MS/MS method with **Prothipendyl-d6 hydrochloride** as an internal standard (IS).

2. Materials:

- Analytes: Prothipendyl hydrochloride (analytical standard), **Prothipendyl-d6 hydrochloride** (IS)
- Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
- Samples: Human serum (blank, spiked calibration standards, quality controls, and unknown samples)
- Equipment: Centrifuge, vortex mixer, micropipettes, autosampler vials, LC-MS/MS system (e.g., Triple Quadrupole)

3. Stock and Working Solutions Preparation:

- Prothipendyl Stock (1 mg/mL): Accurately weigh and dissolve Prothipendyl hydrochloride in methanol.
- IS Stock (1 mg/mL): Accurately weigh and dissolve **Prothipendyl-d6 hydrochloride** in methanol.

- Working Solutions: Prepare serial dilutions of the Prothipendyl stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) spiking solutions. Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

4. Sample Preparation (Protein Precipitation):

- Pipette 100 μ L of serum sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
- Add 10 μ L of the IS working solution to each tube and vortex briefly.
- Add 300 μ L of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer 200 μ L of the supernatant to an autosampler vial.
- Dilute with 200 μ L of deionized water containing 0.1% formic acid.

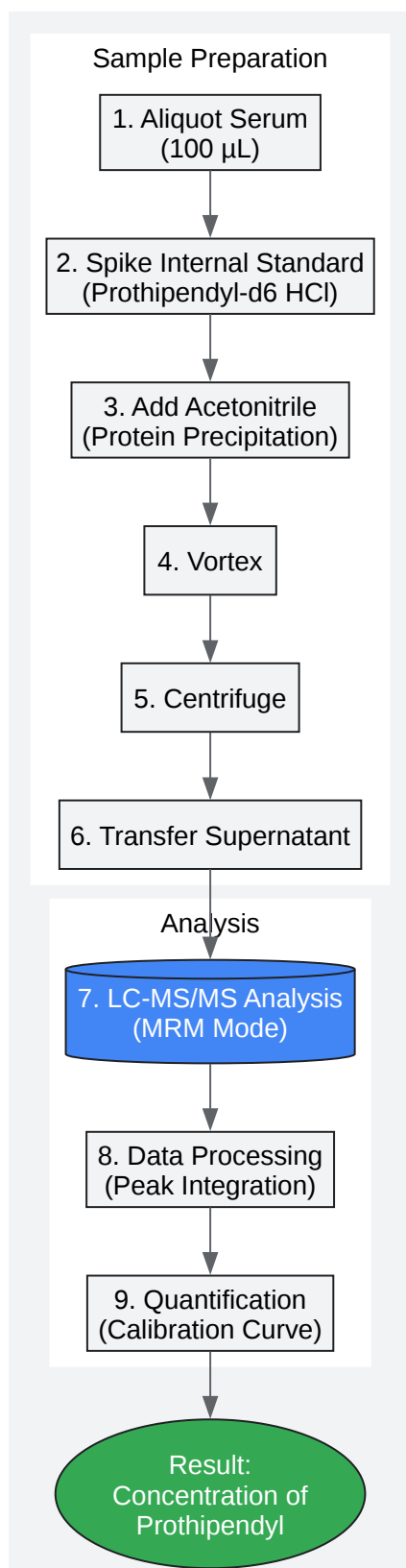
5. LC-MS/MS Conditions:

- Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μ m)
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile
 - Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate.
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 5 μ L

- Column Temperature: 40°C
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions (example values, must be optimized):
 - Prothipendyl: Q1: 286.1 -> Q3: 86.1
 - Prothipendyl-d6 (IS): Q1: 292.1 -> Q3: 92.1
 - Instrument Parameters: Optimize ion source parameters (e.g., gas flows, temperature) and collision energy for each transition.

6. Data Analysis:

- Integrate the peak areas for both Prothipendyl and the Prothipendyl-d6 IS.
- Calculate the peak area ratio (Prothipendyl Area / IS Area).
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., $1/x^2$) linear regression.
- Determine the concentration of Prothipendyl in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.



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LC-MS/MS Experimental Workflow for Prothipendyl Quantification.

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